molecular formula C7H9BrO2 B2774806 3-(2-Bromoethoxy)cyclopent-2-enone CAS No. 42858-97-9

3-(2-Bromoethoxy)cyclopent-2-enone

Cat. No.: B2774806
CAS No.: 42858-97-9
M. Wt: 205.051
InChI Key: BLIBWVRJYLJSHH-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)cyclopent-2-enone is an organic compound with the molecular formula C7H9BrO2 It is a derivative of cyclopentenone, featuring a bromoethoxy substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone typically involves the reaction of cyclopent-2-enone with 2-bromoethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Commonly used reagents include strong acids like hydrochloric acid or bases such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethoxy)cyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromoethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Bromoethoxy)cyclopent-2-enone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)cyclopent-2-enone involves its interaction with molecular targets such as enzymes and receptors. The bromoethoxy group can participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethoxy)cyclopent-2-enone
  • 3-(2-Fluoroethoxy)cyclopent-2-enone
  • 3-(2-Iodoethoxy)cyclopent-2-enone

Uniqueness

3-(2-Bromoethoxy)cyclopent-2-enone is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-bromoethoxy)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-3-4-10-7-2-1-6(9)5-7/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIBWVRJYLJSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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